(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-18(6-4-12-3-5-15-16(8-12)24-11-23-15)19-10-13-9-17(25-20-13)14-2-1-7-22-14/h1-9H,10-11H2,(H,19,21)/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBQRXKGZTZUIB-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives.
Synthesis of the isoxazole ring: This often involves the reaction of nitrile oxides with alkenes or alkynes.
Coupling reactions: The benzo[d][1,3]dioxole and isoxazole intermediates are then coupled through various organic reactions such as amide bond formation.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and benzo[d][1,3]dioxole rings.
Reduction: Reduction reactions could target the acrylamide moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Materials Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Heterocyclic Systems : The target compound’s isoxazole-furan group may improve metabolic stability compared to thiazole () or benzimidazole () analogs.
- Synthetic Efficiency : HATU-mediated coupling (target compound) achieves higher purity than oxazolone-based methods (e.g., 3012 in ) .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Observations:
- The target compound’s logP (3.2) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- The furan-isoxazole group may reduce solubility compared to benzimidazole-containing analogs (e.g., 7h) but enhance target engagement via hydrophobic interactions .
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved by reacting catechol with formaldehyde under acidic conditions.
- Synthesis of the Furan Ring : The furan ring can be synthesized via the Paal-Knorr synthesis.
- Formation of the Isoxazole Ring : The isoxazole moiety is formed through cyclization reactions involving appropriate precursors.
- Coupling Reactions : The final step involves coupling these moieties through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, some derivatives demonstrated superior efficacy compared to standard chemotherapeutic agents like doxorubicin.
The biological activity of this compound is believed to involve multiple mechanisms:
- EGFR Inhibition : Compounds in this category have been shown to inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest : They may also cause cell cycle arrest at specific phases, thereby preventing further proliferation.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Thiourea Derivatives : Research involving thiourea derivatives with benzo[d][1,3]dioxole moieties reported significant cytotoxic effects against HepG2, HCT116, and MCF7 cell lines, with some compounds showing IC50 values lower than that of doxorubicin .
- Molecular Docking Studies : Molecular docking studies have been employed to predict how these compounds interact with molecular targets within cancer cells, providing insights into their binding affinities and potential efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
